1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 4-fluorophenyl and a mesityl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Attachment of the mesityl group: This can be done through Friedel-Crafts alkylation, where mesitylene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the carboxamide group: This involves the reaction of the cyclopropane carboxylic acid with an amine, followed by dehydration to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide: shares similarities with other cyclopropane carboxamides, such as:
Uniqueness
The presence of the 4-fluorophenyl group in this compound imparts unique electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-12-10-13(2)17(14(3)11-12)21-18(22)19(8-9-19)15-4-6-16(20)7-5-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKQWQRWCSNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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